molecular formula C23H27N3O2 B2994294 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclohexylurea CAS No. 1172093-67-2

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclohexylurea

Cat. No.: B2994294
CAS No.: 1172093-67-2
M. Wt: 377.488
InChI Key: QYACIRCSQDOZBV-UHFFFAOYSA-N
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Description

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclohexylurea, also known as BCTC, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. BCTC has been shown to have a variety of biochemical and physiological effects, which make it a promising candidate for further research.

Scientific Research Applications

Facile Synthesis and Reactivity

The synthesis of tetrahydroquinoline derivatives, including those related to 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclohexylurea, involves treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate. This process leads to the formation of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, which exhibits reactivity towards various reagents like dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, and thiourea, among others. Some derivatives synthesized through this method have demonstrated antimicrobial activity, highlighting the compound's potential in the development of new antimicrobial agents (Elkholy & Morsy, 2006).

Antitumor Potential

Research on novel tetrahydroquinoline derivatives bearing sulfonamide moiety has uncovered a class of compounds with significant antitumor activity. This includes derivatives starting with 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide, leading to compounds more potent than Doxorubicin, a reference drug, in in vitro antitumor assays. These findings emphasize the potential of tetrahydroquinoline derivatives, including those structurally related to this compound, in cancer therapy development (Alqasoumi et al., 2010).

Chemical Transformations and Catalysis

The compound and its derivatives have been studied for their reactivity in various chemical transformations. For instance, superacidic activation of quinoline derivatives leads to their hydrogenation with cyclohexane, yielding tetrahydro derivatives. This process demonstrates the compound's utility in synthetic organic chemistry, providing a method for modifying heterocyclic compounds for further applications (Koltunov et al., 2007).

Synthesis of Constrained ACC Derivatives

Another research avenue explores the synthesis of constrained 1-aminocyclopropane-1-carboxylic acid (ACC) systems via cyclopropanation processes. This underscores the versatility of tetrahydroquinoline derivatives in synthesizing novel heterocyclic systems, which could have implications in medicinal chemistry and drug design (Szakonyi et al., 2002).

Properties

IUPAC Name

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-cyclohexylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c27-22-14-11-18-15-20(25-23(28)24-19-9-5-2-6-10-19)12-13-21(18)26(22)16-17-7-3-1-4-8-17/h1,3-4,7-8,12-13,15,19H,2,5-6,9-11,14,16H2,(H2,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYACIRCSQDOZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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